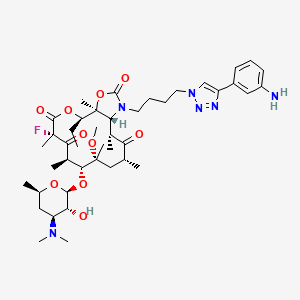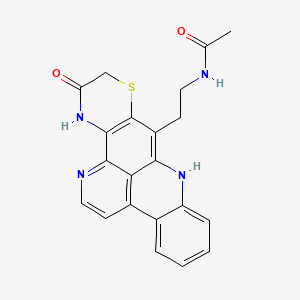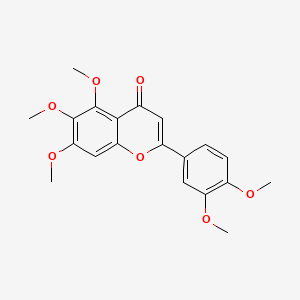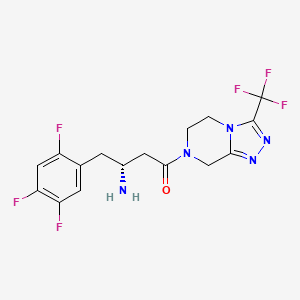
ソリトロマイシン
説明
Solithromycin is a ketolide antibiotic undergoing clinical development for the treatment of community-acquired pneumonia (CAP) and other infections . It exhibits excellent in vitro activity against a broad spectrum of Gram-positive respiratory tract pathogens, including macrolide-resistant strains .
Synthesis Analysis
The synthesis of Solithromycin has been studied in detail. Potential causes for the formation of synthetic impurities that are present in Solithromycin during laboratory development have been identified . The synthetic methods are preferred due to the commercial availability of raw materials and better yield .
Molecular Structure Analysis
Solithromycin has several structural modifications which increase its ribosomal binding and reduce its propensity to known macrolide resistance mechanisms . It has three distinct ribosomal binding sites .
Chemical Reactions Analysis
Solithromycin is a novel macrolide–ketolide with unique properties that confer activity against key community-acquired bacterial pneumonia (CABP) pathogens, including drug-resistant isolates . Concerns related to hepatotoxicity have put solithromycin’s ultimate approval and marketing in doubt .
Physical And Chemical Properties Analysis
Solithromycin has a molecular formula of C43H65FN6O10 and a molecular weight of 845.01 .
科学的研究の応用
院内肺炎(CABP)の治療
ソリトロマイシンは、院内肺炎(CABP)の治療のために開発されました . ソリトロマイシンは、マクロライド耐性を持つものを含む、幅広い細胞内微生物に対して活性を示します . ソリトロマイシンの第III相臨床試験では、中等症から重症のCABP患者において、5〜7日間の経口投与または静脈内投与から経口投与への切り替え療法が、モキシフロキサシンと同等であることが示されました .
マクロライド耐性病原体に対する活性
ソリトロマイシンは、薬剤耐性株を含む、重要なCABP病原体に対して活性を示す独自の特性を持っています . ソリトロマイシンは、クラジノース部分がないため、erm媒介耐性を誘導せず、また、リボソーム結合の強化とより高い本来の活性により、他のマクロライドよりもmef媒介排出されにくい .
広域スペクトル抗生物質
ソリトロマイシンは、マクロライド耐性を持つものを含む、幅広い細胞内微生物に対して活性を示す、新規のケトライド系抗生物質です . この広域スペクトルの活性は、さまざまな細菌感染症の治療に適した候補薬となっています。
薬剤耐性株の治療
ソリトロマイシンは、マクロライド、ペニシリン、フルオロキノロン耐性株を含む、最も一般的なCABP病原体に対して、強力なin vitro活性を示しています。これらには、肺炎球菌、インフルエンザ菌、非定型細菌病原体などが含まれます .
薬物動態と薬力学
ソリトロマイシンは、多区画薬物動態を示し、分布容積が大きく(>500 L)、経口投与時のバイオアベイラビリティは約67%、血漿タンパク結合率は81%です . ソリトロマイシンの主要な代謝経路は、シトクロムP450(CYP)3A4を介した代謝であり、その代謝物は胆汁排泄されます .
潜在的な肝毒性
ソリトロマイシンは、現在の第一選択薬と同等であることが示されていますが、薬物誘発性肝障害と注入部位反応のリスクが懸念され、規制上の将来が不確かになっています . 米国食品医薬品局(FDA)は、ソリトロマイシンの新規医薬品承認申請は、提出された形式では承認できないと結論付け、肝毒性のリスクが十分に評価されていないとしています .
作用機序
Target of Action
Solithromycin, also known as CEM-101, primarily targets the bacterial 23S ribosomal RNA . The 23S ribosomal RNA is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. By targeting this RNA, Solithromycin interferes with the protein synthesis process, which is vital for bacterial growth and survival .
Mode of Action
Solithromycin interacts with its target, the 23S ribosomal RNA, by binding to it . This binding prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation . This mode of action is similar to that of macrolides, but Solithromycin has been specifically designed to act against respiratory tract bacteria that have become resistant to treatment with macrolide class of antibiotics .
Biochemical Pathways
The primary biochemical pathway affected by Solithromycin is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Solithromycin prevents the formation of peptide chains, thereby inhibiting protein synthesis . This disruption of protein synthesis affects various downstream processes essential for bacterial growth and survival.
Pharmacokinetics
Solithromycin exhibits multi-compartment pharmacokinetics, a large volume of distribution (>500 L), and approximately 67% bioavailability when given orally . Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of Solithromycin undergoing biliary excretion . It’s important to note that solithromycin exhibits nonlinear pharmacokinetics and accumulates moderately over multiple dosing regimens due to autoinhibition .
Result of Action
The molecular and cellular effects of Solithromycin’s action result in the inhibition of bacterial growth and proliferation . By preventing protein synthesis, Solithromycin causes bacteriostatic (inhibits bacteria) as well as bactericidal (kills bacteria) effects .
Action Environment
The action, efficacy, and stability of Solithromycin can be influenced by various environmental factors. For instance, the presence of other drugs can affect Solithromycin concentrations through drug-drug interactions . Additionally, patient-specific factors such as age, gender, and health status can also influence the action and efficacy of Solithromycin.
特性
IUPAC Name |
(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXFZUPTQVDPPK-ZAWHAJPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65FN6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028410 | |
| Record name | Solithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760981-83-7 | |
| Record name | Solithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Solithromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Solithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of solithromycin?
A1: Solithromycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]
Q2: How does solithromycin's binding to the ribosome differ from other macrolides?
A2: Unlike other macrolides, solithromycin possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []
Q3: Does solithromycin affect bacterial ribosomal subunit formation?
A3: Yes, studies have shown that solithromycin impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []
Q4: Does solithromycin exhibit any activity against intracellular pathogens?
A4: Yes, solithromycin demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []
Q5: What is the molecular structure of solithromycin?
A5: Please refer to the chemical structure provided in the publication for a detailed visualization of solithromycin. [, ]
Q6: How does the structure of solithromycin differ from other macrolides, contributing to its enhanced stability?
A6: Solithromycin lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []
Q7: How does the presence of fluorine at the C2 position of solithromycin impact its activity?
A7: The fluorine atom at the C2 position allows solithromycin to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []
Q8: Does the absence of a pyridine moiety in solithromycin's side chain offer any advantages?
A8: Yes, unlike some older macrolides, solithromycin lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []
Q9: How is solithromycin metabolized in the body?
A9: Solithromycin is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []
Q10: Does hepatic impairment affect solithromycin dosing?
A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to solithromycin might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []
Q11: What is the impact of food on the oral bioavailability of solithromycin?
A11: High-fat food does not significantly affect the oral bioavailability of solithromycin. []
Q12: How does solithromycin distribute in the body?
A12: Solithromycin demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []
Q13: Does solithromycin cross the placental barrier?
A13: Yes, studies in pregnant sheep models indicate that solithromycin readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []
Q14: Are there any active metabolites of solithromycin?
A14: Yes, solithromycin is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]
Q15: What is the in vitro activity of solithromycin against Streptococcus pneumoniae with various macrolide resistance mechanisms?
A15: Solithromycin demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []
Q16: How effective is solithromycin against Ureaplasma spp., a common cause of preterm birth?
A16: Solithromycin exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []
Q17: Does solithromycin display any activity against Mycoplasma genitalium, a sexually transmitted infection?
A17: Yes, solithromycin exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []
Q18: What is the efficacy of solithromycin in animal models of respiratory infections?
A18: Solithromycin demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []
Q19: Has solithromycin shown any efficacy in a chinchilla model of otitis media?
A19: Yes, in a chinchilla model, solithromycin effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []
Q20: What are the known mechanisms of resistance to solithromycin?
A20: Resistance to solithromycin can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []
Q21: Does solithromycin exhibit cross-resistance with other macrolides?
A22: While solithromycin maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to solithromycin. []
Q22: What are the common adverse effects observed with solithromycin in clinical trials?
A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]
Q23: Does solithromycin cause QT prolongation?
A25: Unlike some other macrolide antibiotics, solithromycin does not prolong the QT interval, indicating a favorable cardiac safety profile. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)


